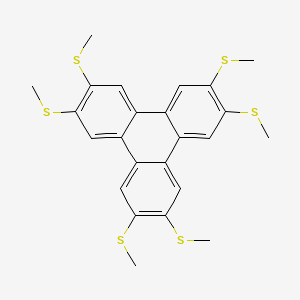

2,3,6,7,10,11-Hexakis(methylthio)triphenylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

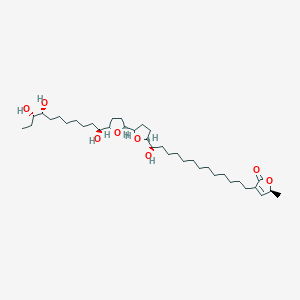

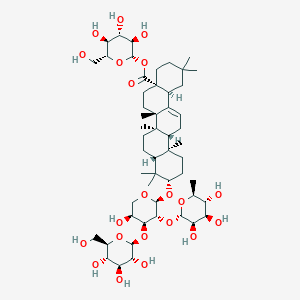

2,3,6,7,10,11-Hexakis(methylthio)triphenylene is a semiconductive coordination network . It is a compound with the formula C24 H24 S6 . It is used in the preparation of Metal-Organic Frameworks (MOFs), which are materials formed by the coordination of metal ions and organic ligands . Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability, and are widely used in the field of chemical energy storage .

Synthesis Analysis

The synthesis of 2,3,6,7,10,11-Hexakis(methylthio)triphenylene involves the reaction of 2,3,6,7,10,11-hexakis(methylthio)triphenylene (1) with BiCl3 in benzene . This forms the crystalline composite 1·BiCl3, which is an air-stable semiconductor with an electronic band gap of 2.0 eV . The synthesis indicates that semiconductive networks can be effectively accessed by linking electroactive organic ligands through intervening metal halide moieties .Molecular Structure Analysis

The molecular structure of 2,3,6,7,10,11-Hexakis(methylthio)triphenylene is characterized by a triphenylene core with six methylthio groups attached to it . The crystal structure features a composite one-dimensional BiCl3 framework in which the Bi(III) center is chelated to the organic ligand . The chelation bonds facilitate the ligand-metal center interaction and generate substantial charge transfer phenomena .Chemical Reactions Analysis

The chemical reactions involving 2,3,6,7,10,11-Hexakis(methylthio)triphenylene primarily involve its use as a ligand in the formation of coordination networks . The polycyclic aromatic ligands of 2,3,6,7,10,11-hexakis(alkylthio)triphenylene interact with BiBr3 and BiCl3 to form air-stable and solution-processable hybrid semiconductors featuring diverse network dimensionalities and electronic properties .Physical And Chemical Properties Analysis

2,3,6,7,10,11-Hexakis(methylthio)triphenylene is readily soluble in common organic solvents . It exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for 2,3,6,7,10,11-Hexakis(methylthio)triphenylene research could involve the design and synthesis of new discotic liquid crystalline (LC) semiconducting materials based on a triphenylene core . These materials could have a relatively lower band gap energy, making them suitable for electronic and optoelectronic applications .

Propiedades

Número CAS |

206876-04-2 |

|---|---|

Nombre del producto |

2,3,6,7,10,11-Hexakis(methylthio)triphenylene |

Fórmula molecular |

C24H24S6 |

Peso molecular |

504.9 g/mol |

Nombre IUPAC |

2,3,6,7,10,11-hexakis(methylsulfanyl)triphenylene |

InChI |

InChI=1S/C24H24S6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3 |

Clave InChI |

YHVUINDSSICLLY-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SC)SC)SC)SC)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B8271605.png)

![4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B8271615.png)

![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B8271650.png)